molecular formula C20H23BO2 B13651961 (E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13651961
M. Wt: 306.2 g/mol
InChI Key: SQYVXHDVWOHCLW-CCEZHUSRSA-N
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Description

(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a vinylboronate ester characterized by a conjugated biphenyl-vinyl backbone and a pinacol boronate group. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions and hydroboration chemistry due to its stability and reactivity . Synthesized via hydroboration of terminal alkynes, it is typically isolated as a colorless oil or light yellow solid with yields ranging from 56% to 68% depending on purification methods (e.g., flash chromatography or preparative thin-layer chromatography) . Its structural identity is confirmed by NMR (¹H, ¹³C) and mass spectrometry, with distinct signals for the biphenyl-vinyl moiety and pinacol methyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl vinyl precursor.

    Borylation Reaction: The precursor undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Purification: The product is purified using column chromatography to obtain the desired boronic ester.

Industrial Production Methods

In an industrial setting, the production of (E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Resulting from oxidation reactions.

Scientific Research Applications

(E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and materials science.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in drug discovery and the synthesis of therapeutic agents.

    Industry: Applied in the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of (E)-2-(2-([1,1’-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The biphenyl-vinyl derivative exhibits moderate yields compared to non-vinyl analogs like 2-([1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (85% yield) , likely due to steric challenges in vinylboronate formation.
  • Electron-withdrawing groups (e.g., 3,5-difluoro in ) may enhance electrophilicity for cross-coupling but complicate synthesis due to reduced alkyne reactivity.

Electronic and Steric Effects

  • Steric Hindrance : Bulky substituents (e.g., methyl-biphenyl in ) reduce reactivity in sterically demanding reactions. The biphenyl-vinyl compound balances steric accessibility with conjugation stability.

Physical Properties and Stability

  • Melting Points: Non-vinyl analogs (e.g., bromomethylphenyl derivative ) exhibit higher melting points (71–75°C) due to reduced conformational flexibility.
  • Solubility: The biphenyl-vinyl compound’s oil form suggests better solubility in non-polar solvents (hexane/ethyl acetate) compared to crystalline solids like 2-([1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Biological Activity

(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

  • Chemical Name : this compound
  • CAS Number : 941666-88-2
  • Molecular Formula : C20H23BO2
  • Molecular Weight : 306.21 g/mol
  • Storage Conditions : Store in an inert atmosphere at -20°C .

Anticancer Properties

Recent studies indicate that compounds with biphenyl structures exhibit significant anticancer properties. For instance, derivatives of biphenyl have been shown to inhibit the growth of various cancer cell lines. The mechanisms often involve the induction of apoptosis and modulation of signaling pathways related to cell survival.

Case Study: Biphenyl Derivative Analysis

A study evaluating the biological activity of biphenyl derivatives reported that certain compounds exhibited IC50 values ranging from 0.23 to 1.15 μM against breast cancer cell lines. These compounds promoted apoptosis through upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound may involve:

  • Apoptosis Induction : Similar to other biphenyl derivatives, this compound may trigger programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been associated with the cytotoxic effects on cancer cells .
  • Cell Cycle Arrest : Compounds may interfere with the cell cycle progression in tumor cells.

Comparative Biological Activity Table

Compound NameIC50 (μM)Mechanism of ActionTarget Cell Lines
This compoundTBDApoptosis inductionTBD
Biphenyl Derivative 10.23Upregulation of Bax4T1 (breast cancer)
Biphenyl Derivative 20.75ROS productionVarious

Note: TBD indicates that specific data for this compound is still to be determined.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that modify biphenyl structures to enhance their biological properties. Recent advancements in synthetic methodologies have expanded the range of available biphenyl derivatives suitable for pharmaceutical applications .

Synthetic Pathway Example

A common synthetic route involves:

  • Electrophilic Substitution : Biphenyl undergoes electrophilic substitution reactions to introduce functional groups.
  • Boronic Acid Coupling : The incorporation of boronic acids can enhance reactivity and biological activity.
  • Final Modification : Further modifications lead to the desired dioxaborolane structure.

Q & A

Q. What are the common synthetic routes for preparing (E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is typically synthesized via transition metal-catalyzed cross-coupling or hydroboration reactions. A Ni-catalyzed trans-hydroboration/carboboration of internal alkynes with B2pin2 (bis(pinacolato)diboron) has been reported, yielding the (E)-isomer selectively. Key parameters include:

  • Catalyst choice : Ni catalysts with phosphine ligands (e.g., dppf) improve regioselectivity .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature : Reactions often proceed at 80–90°C to balance kinetics and side reactions .
    Yields can exceed 70% under inert atmospheres with rigorous exclusion of moisture .

Q. What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign vinyl proton coupling constants (J ≈ 16 Hz for trans-configuration) and confirm biphenyl integration .
  • X-ray crystallography : Resolves stereochemistry (e.g., (E)-configuration) and bond angles around the boron center. A single-crystal study at 89 K achieved an R factor of 0.031, validating structural precision .
  • FT-IR : Confirms B-O stretches (~1,350 cm<sup>−1</sup>) and vinyl C=C bonds (~1,600 cm<sup>−1</sup>) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

  • Storage : Keep at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the dioxaborolane ring .
  • Moisture control : Use gloveboxes or Schlenk techniques for air-sensitive steps .
  • Decomposition monitoring : Regularly check <sup>11</sup>B NMR for boronic acid byproducts (δ ≈ 30 ppm for intact dioxaborolane vs. δ ≈ 18 ppm for hydrolyzed products) .

Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?

Answer:
The biphenyl-vinyl-dioxaborolane moiety participates in Suzuki-Miyaura couplings. To control regioselectivity:

  • Ligand modulation : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible positions .
  • Base optimization : K3PO4 or Cs2CO3 minimizes protodeboronation .
  • Pre-activation : Pre-mixing with Pd(OAc)2 and ligands enhances catalytic activity for electron-deficient aryl halides .

Q. How can unexpected spectroscopic data (e.g., split NMR peaks) be interpreted for this compound?

Answer:

  • Dynamic effects : Rotational restriction in the biphenyl-vinyl system may split peaks at low temperatures. Variable-temperature NMR (e.g., −40°C to 25°C) can identify conformational exchange .
  • Isomerization : Trace (Z)-isomers may form during synthesis; HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers .
  • Impurity analysis : Compare with synthesized standards (e.g., boronic acid byproducts) using high-resolution mass spectrometry (HRMS) .

Q. What are the limitations of using this compound in photophysical studies, and how can they be mitigated?

Answer:

  • Photostability : The dioxaborolane ring may degrade under UV light. Use UV filters (e.g., 365 nm cutoff) during irradiation experiments .
  • Solvent compatibility : Avoid protic solvents (e.g., MeOH) that hydrolyze the boron center. Opt for THF or toluene .
  • Quenching effects : Fluorescence may be quenched by heavy atoms (e.g., Pd residues). Purify via column chromatography (SiO2, hexane/EtOAc) before use .

Q. Tables for Key Data

Q. Table 1: Synthetic Conditions and Yields

Reaction TypeCatalystSolventTemp (°C)Yield (%)Reference
Ni-catalyzed carboborationNiCl2/dppfDMF9070
Suzuki-Miyaura couplingPd(OAc)2/SPhosTHF8065

Q. Table 2: Spectroscopic Data

TechniqueKey SignalReference
<sup>1</sup>H NMR (CDCl3)δ 7.6–7.8 (biphenyl), δ 6.5 (vinyl, J = 16 Hz)
X-ray CrystallographyB-O bond length: 1.37 Å

Properties

Molecular Formula

C20H23BO2

Molecular Weight

306.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(4-phenylphenyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)15-14-16-10-12-18(13-11-16)17-8-6-5-7-9-17/h5-15H,1-4H3/b15-14+

InChI Key

SQYVXHDVWOHCLW-CCEZHUSRSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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